![molecular formula C12H5Br5O2 B1246927 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol CAS No. 35162-01-7](/img/structure/B1246927.png)
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol
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Overview
Description
3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol is an organobromine compound that is 3,4,5-tribromophenol substituted at position 2 by a 2,4-dibromophenoxy group. Isolated from the marine sponge Dysidea, it exhibits calcium channel modulatory activity. It has a role as a metabolite and a calcium channel modulator. It is a member of phenols, an organobromine compound and an aromatic ether.
Scientific Research Applications
Antifouling Activity
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol has demonstrated significant antifouling activity. A study by Ortlepp, Pedpradap, Dobretsov, and Proksch (2008) found that this compound, along with similar compounds, showed potent activity against marine bacteria, diatom, barnacle larvae, and mussel juveniles, suggesting potential as a non-toxic antifouling agent in marine environments (Ortlepp et al., 2008).
Pharmacological and Ecological Activities
Faisal et al. (2021) isolated 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol from the Indonesian marine sponge Lamellodysidea herbacea, finding it to exhibit a broad range of bioactivities. These include potent inhibition against pathogenic bacterial and fungal strains, and inhibition of the Hepatitis C Virus (HCV), underlining its ecological and pharmacological significance (Faisal et al., 2021).
Radical-Scavenging Activity
The compound also shows potential in radical-scavenging activity. Duan, Li, and Wang (2007) reported that various highly brominated mono- and bis-phenols, including structures similar to 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol, exhibited significant radical-scavenging activity. This suggests potential applications in fields where oxidative stress is a concern, such as in antioxidant therapies (Duan et al., 2007).
Anti-Cancer Properties
Arai et al. (2016) isolated this compound from a marine sponge and found it to exhibit anti-proliferative activity against cancer cells under glucose-starved conditions, indicating its potential as a selective growth inhibitor for certain types of cancer (Arai et al., 2016).
properties
CAS RN |
35162-01-7 |
---|---|
Product Name |
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol |
Molecular Formula |
C12H5Br5O2 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-9(6(14)3-5)19-12-8(18)4-7(15)10(16)11(12)17/h1-4,18H |
InChI Key |
LNZHBUPVHNJGJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2O)Br)Br)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2O)Br)Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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